2,7-Diméthylnaphtalène

Vue d'ensemble

Description

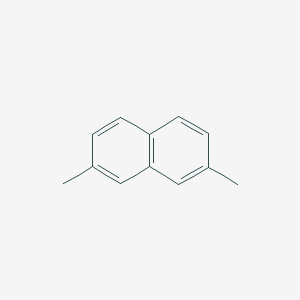

2,7-Dimethylnaphthalene is an organic compound with the molecular formula C12H12. It is a derivative of naphthalene, where two methyl groups are substituted at the 2 and 7 positions of the naphthalene ring. This compound is known for its unique chemical properties and is used in various industrial and research applications.

Applications De Recherche Scientifique

2,7-Dimethylnaphthalene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mécanisme D'action

Target of Action

It is known to interact with theOH radical .

Mode of Action

The reaction of 2,7-Dimethylnaphthalene is mainly initiated by the addition of the OH radical to the C(1) position, forming a radical adduct .

Biochemical Pathways

The interaction with the oh radical suggests that it may be involved inoxidative processes .

Result of Action

It is known to form a radical adduct through its interaction with the oh radical .

Action Environment

The action, efficacy, and stability of 2,7-Dimethylnaphthalene can be influenced by various environmental factors. For instance, the presence of other chemical species, temperature, and pressure can affect the rate and extent of its interaction with the OH radical .

Analyse Biochimique

Biochemical Properties

It has been found that the atmospheric oxidation mechanism of 2,7-Dimethylnaphthalene is initiated by an OH radical . This reaction is mainly initiated by OH addition to the C1 position to form a radical adduct .

Molecular Mechanism

The molecular mechanism of 2,7-Dimethylnaphthalene involves the atmospheric oxidation mechanism initiated by an OH radical . The reaction is mainly initiated by OH addition to the C1 position to form a radical adduct

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,7-Dimethylnaphthalene can be synthesized through several methods. One common method involves the methylation of naphthalene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. Another method involves the dehydrogenation of dimethyltetralin, which can be isomerized to form 2,7-dimethylnaphthalene .

Industrial Production Methods: In industrial settings, 2,7-dimethylnaphthalene is often produced through catalytic processes that involve the methylation of naphthalene. The use of zeolite catalysts has been reported to enhance the selectivity and yield of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,7-Dimethylnaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized by atmospheric oxygen or other oxidizing agents.

Substitution: Electrophilic substitution reactions, such as bromination, can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Substitution: Reagents like N-bromosuccinimide are used for bromination reactions.

Major Products:

Oxidation: The major products of oxidation are typically naphthoquinones.

Substitution: Bromination yields 2,7-bis(bromomethyl)naphthalene.

Comparaison Avec Des Composés Similaires

- 2,6-Dimethylnaphthalene

- 2,3-Dimethylnaphthalene

- 1,4-Dimethylnaphthalene

- 1,2-Dimethylnaphthalene

Comparison: 2,7-Dimethylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other dimethylnaphthalenes, it exhibits different selectivity in electrophilic substitution reactions and has distinct oxidation pathways .

Propriétés

IUPAC Name |

2,7-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQYSMQNJLZKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060386 | |

| Record name | 2,7-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-16-1 | |

| Record name | 2,7-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON63XH5BQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2,7-Dimethylnaphthalene has the molecular formula C12H12 and a molecular weight of 156.23 g/mol.

A: Yes, researchers have used various spectroscopic techniques to characterize 2,7-dimethylnaphthalene. For instance, studies have reported on the: * Nuclear Magnetic Resonance (NMR) spectra: These studies provide information about the hydrogen atom arrangement within the molecule. [, , ]* Fluorescence excitation and dispersed fluorescence spectra: These studies reveal information about the vibronic structures of the ground and excited singlet electronic states of 2,7-dimethylnaphthalene. []

A: 2,7-Dimethylnaphthalene demonstrates stability under various conditions, making it suitable for diverse applications. For example:* High Temperatures: It can withstand the high temperatures used in processes like supercritical fluid extraction and zeolite-catalyzed reactions. [, , ]* Organic Solvents: It readily dissolves in organic solvents like ethanol and methanol, proving valuable for solubility studies and separation techniques. []

ANone: 2,7-Dimethylnaphthalene serves as both a reactant and a product in zeolite-catalyzed reactions:

- Reactant: It undergoes isomerization and disproportionation reactions in the presence of zeolite catalysts like HZSM-5. [, , ]

- Product: It is formed selectively during the disproportionation of 2-methylnaphthalene over modified ZSM-5 catalysts, highlighting the shape-selective nature of these reactions. [, , ]

A: The unique pore structure of specific zeolites, like HZSM-5 and SAPO-11, favors the formation of 2,7-dimethylnaphthalene over other isomers. This shape selectivity arises from the specific pore dimensions and geometry of these catalysts, allowing preferential formation and diffusion of the desired 2,7-dimethylnaphthalene isomer. [, ]

ANone: Computational methods have played a crucial role in understanding and predicting the behavior of 2,7-dimethylnaphthalene:

- Adsorption Equilibria: Neural network models have been successfully employed to predict the adsorption of 2,7-dimethylnaphthalene and its isomers from supercritical carbon dioxide onto zeolites, showcasing the potential of computational approaches in separation processes. []

ANone: Studies show that 2,7-dimethylnaphthalene, a polycyclic aromatic hydrocarbon commonly found in crude oil, can be biodegraded by microorganisms under specific conditions:

- Anaerobic Degradation: In anoxic environments like contaminated aquifers, anaerobic microorganisms can degrade 2,7-dimethylnaphthalene, particularly in the presence of sulfate as an electron acceptor. [] This biodegradation process contributes to the natural attenuation of hydrocarbon pollutants in the environment.

ANone: Researchers utilize a variety of analytical techniques for the characterization and quantification of 2,7-dimethylnaphthalene:

- Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is widely employed for separating and identifying 2,7-dimethylnaphthalene in complex mixtures like coal extracts and environmental samples. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC serves as a powerful tool for separating and quantifying 2,7-dimethylnaphthalene, especially when studying its adsorption behavior on different materials. []

ANone: The solubility of 2,7-dimethylnaphthalene has been investigated in various systems:

- Supercritical Carbon Dioxide: Studies have explored the solubility of 2,7-dimethylnaphthalene in supercritical carbon dioxide, a green solvent, to assess its potential for extraction and separation processes. []

- Binary and Ternary Mixtures: The solubility of 2,7-dimethylnaphthalene has been studied in binary mixtures with ethanol and methanol, as well as in ternary mixtures containing both solvents, providing valuable data for understanding its phase behavior and potential for crystallization-based separations. []

ANone: The research on 2,7-dimethylnaphthalene has witnessed significant advancements over the years:

- Early Studies on Thermodynamic Properties: Pioneering work focused on precisely measuring the thermodynamic properties of 2,7-dimethylnaphthalene, including its vapor pressure, enthalpy of vaporization, and heat capacity, laying the foundation for understanding its physical behavior. [, ]

- Exploration of Selective Synthesis: Researchers have dedicated significant efforts to develop selective synthesis routes for 2,7-dimethylnaphthalene, particularly focusing on shape-selective catalysis using zeolites, aiming for more efficient and sustainable production methods. []

ANone: The study of 2,7-dimethylnaphthalene exemplifies the interconnected nature of scientific disciplines:

- Organic Chemistry and Catalysis: Research on the synthesis and reactivity of 2,7-dimethylnaphthalene employing zeolite catalysts demonstrates the synergy between organic chemistry and catalysis, leading to novel approaches for producing valuable chemicals. [, ]

- Analytical Chemistry and Environmental Science: The application of analytical techniques like GC-MS to investigate the environmental fate and biodegradation of 2,7-dimethylnaphthalene highlights the crucial link between analytical chemistry and environmental science in addressing pollution concerns. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B47101.png)

![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)